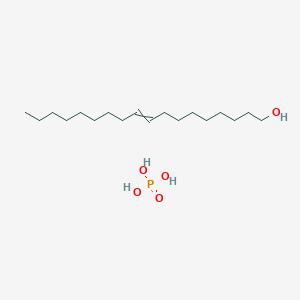

Oleyl Phosphate

Description

Properties

CAS No. |

37310-83-1 |

|---|---|

Molecular Formula |

C18H39O5P |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(Z)-octadec-9-en-1-ol;phosphoric acid |

InChI |

InChI=1S/C18H36O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h9-10,19H,2-8,11-18H2,1H3;(H3,1,2,3,4)/b10-9-; |

InChI Key |

JGVOASSDYQIBIF-KVVVOXFISA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCO.OP(=O)(O)O |

physical_description |

Other Solid; Liquid; Water or Solvent Wet Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Oleyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl phosphate, a long-chain alkyl phosphate ester, is a versatile molecule with significant applications in cosmetics, as a surfactant, and with emerging potential in drug delivery systems. This technical guide provides a comprehensive overview of the chemical properties of oleyl phosphate, including its structure, physicochemical characteristics, reactivity, and analytical methodologies for its characterization. The guide also explores its potential biological significance, particularly in the context of drug development. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical techniques are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Oleyl phosphate is an organophosphate ester derived from oleyl alcohol, a monounsaturated fatty alcohol. It typically exists as a mixture of mono- and di-esters of phosphoric acid[1]. Its amphiphilic nature, combining a polar phosphate head group with a long, nonpolar oleyl tail, underpins its utility as an effective emulsifier and surfactant[2][3]. In recent years, the unique properties of long-chain alkyl phosphates have garnered interest in the field of drug delivery, where they can be used as components of liposomes and other nanoparticle formulations, and potentially as penetration enhancers for transdermal drug delivery[4]. This guide aims to provide a detailed technical resource for researchers and professionals working with or exploring the applications of oleyl phosphate.

Chemical and Physical Properties

The fundamental chemical and physical properties of oleyl phosphate are summarized in the tables below. It is important to note that "oleyl phosphate" often refers to a mixture of mono- and di-esters, which can influence its physical and chemical behavior.

General Properties

| Property | Value | Source |

| Chemical Name | (9Z)-9-Octadecen-1-ol, phosphate | [5] |

| Synonyms | Oleyl alcohol phosphate, Phoslex A 18D, Nostaphat KO 300N | [5] |

| Appearance | White or Colorless to Brown powder to lump to clear liquid | [1] |

Structural and Molecular Data

| Property | Mono-oleyl Phosphate | Di-oleyl Phosphate |

| Molecular Formula | C₁₈H₃₇O₄P | C₃₆H₇₁O₄P |

| Molecular Weight | 348.46 g/mol | 598.93 g/mol [6] |

| IUPAC Name | [(Z)-octadec-9-enyl] dihydrogen phosphate | bis[(Z)-octadec-9-enyl] hydrogen phosphate[7] |

Physicochemical Properties

| Property | Value | Notes and Source |

| pKa | ~1.49 ± 0.50 (Predicted for Di-oleyl Phosphate) | The pKa of the monoester is expected to have two values, the first being strongly acidic and the second in the neutral pH range, similar to other phosphate monoesters[8]. The predicted value for the diester reflects the single acidic proton[6]. |

| Solubility | Insoluble in water. Soluble in ethanol, benzene, and acetone. | General solubility characteristics for the mono- and di-ester mixture. Quantitative data is not readily available. |

| Physical State | Solid, Liquid, or Water/Solvent Wet Solid | [9] |

Reactivity and Stability

Hydrolysis

Phosphate esters, in general, are susceptible to hydrolysis, which involves the cleavage of the P-O bond. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.

-

Alkaline Hydrolysis: Under basic conditions, the hydrolysis of phosphate esters can occur, though it is generally slow for alkyl phosphates[10].

-

Acidic Hydrolysis: In acidic conditions, the hydrolysis of phosphate esters can also take place.

-

Enzymatic Hydrolysis: Alkaline phosphatases are enzymes that can catalyze the hydrolysis of phosphate monoesters[2][11][12].

Due to the lack of specific kinetic data for oleyl phosphate hydrolysis, researchers should anticipate that it will be relatively stable under neutral conditions at ambient temperature but may degrade under harsh acidic or basic conditions or in the presence of relevant enzymes.

Thermal Decomposition

The thermal stability of phosphate esters is influenced by their chemical structure. Alkyl phosphates generally undergo decomposition at lower temperatures compared to aryl phosphates. The decomposition of alkyl phosphates often proceeds via an elimination reaction[13].

While specific thermal decomposition data for oleyl phosphate is not available in the literature, a general experimental approach for its determination is provided in the experimental protocols section. Based on data for other long-chain alkyl phosphates, significant decomposition is expected to occur at temperatures above 200°C.

Synthesis of Oleyl Phosphate

Oleyl phosphate is typically synthesized by the phosphorylation of oleyl alcohol. Common phosphorylating agents include phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃). The reaction conditions can be controlled to influence the ratio of mono- to di-esters in the final product.

Synthesis Workflow

Synthesis of Oleyl Phosphate Workflow

General Experimental Protocol for Synthesis using Phosphorus Pentoxide

A general procedure for the synthesis of alkyl phosphates using P₂O₅ is as follows. This protocol should be optimized for the specific case of oleyl phosphate.

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and a nitrogen inlet is charged with oleyl alcohol.

-

Phosphorylation: Phosphorus pentoxide is added portion-wise to the oleyl alcohol with vigorous stirring, maintaining the temperature between 60-80°C. The molar ratio of oleyl alcohol to P₂O₅ will influence the mono- to di-ester ratio.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the desired conversion is achieved.

-

Hydrolysis (Optional): To convert any pyrophosphates and increase the monoester content, water can be carefully added to the reaction mixture, followed by heating.

-

Work-up and Purification: The crude product is purified by extraction and/or column chromatography to yield the final oleyl phosphate product.

Analytical Methods

Accurate characterization of oleyl phosphate is crucial for its application. The following section details common analytical techniques used for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for the analysis of organophosphorus compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus[14].

-

Chemical Shifts: The chemical shift of the phosphorus nucleus in oleyl phosphate is expected to be in the range typical for phosphate esters, generally between +5 and -15 ppm relative to 85% H₃PO₄[13]. The exact chemical shift will depend on the solvent and the mono-/di-ester ratio.

-

Quantitative Analysis: While integration in proton-decoupled ³¹P NMR can be non-quantitative due to the Nuclear Overhauser Effect (NOE), inverse-gated decoupling can be used for accurate quantification of the mono- and di-ester components[13].

General Protocol for ³¹P NMR Analysis:

-

Sample Preparation: Dissolve a known amount of the oleyl phosphate sample in a deuterated solvent (e.g., CDCl₃, MeOD).

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer.

-

Frequency: Observe the ³¹P nucleus.

-

Decoupling: Use proton broadband decoupling. For quantitative analysis, use inverse-gated decoupling with a sufficient relaxation delay.

-

Reference: Reference the spectrum to an external standard of 85% H₃PO₄.

-

-

Data Analysis: Analyze the chemical shifts and integrals of the observed peaks to identify and quantify the components of the mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of oleyl phosphate. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.

General Protocol for HPLC-ELSD Analysis:

-

Sample Preparation: Dissolve the oleyl phosphate sample in a suitable solvent (e.g., a mixture of the initial mobile phase). Filter the sample through a 0.45 µm filter.

-

HPLC System:

-

Column: A normal-phase silica column or a mixed-mode column with both reversed-phase and ion-exchange characteristics[15].

-

Mobile Phase: A gradient elution is typically used, for example, a mixture of a nonpolar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., isopropanol, methanol) with a small amount of water and an acid or base modifier to improve peak shape[16][17].

-

Detector: Evaporative Light Scattering Detector (ELSD)[18][19][20].

-

-

Data Analysis: Quantify the amount of oleyl phosphate by comparing the peak area to a calibration curve generated from standards of known concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and structural information of oleyl phosphate. Electrospray ionization (ESI) is a common ionization technique for phospholipids.

-

Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the fragmentation of the oleyl phosphate molecular ion will provide structural information. Common fragmentation pathways for phosphate esters include the loss of the alkyl chain and cleavage of the P-O bonds. The exact fragmentation will depend on the ionization mode and collision energy[21].

General Protocol for ESI-MS Analysis:

-

Sample Preparation: Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of a modifier like ammonium hydroxide to promote ionization.

-

Mass Spectrometer: An ESI-MS or ESI-MS/MS instrument.

-

Ionization Mode: Negative ion mode is often effective for detecting the deprotonated phosphate group.

-

Data Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragment ions to confirm the identity and structure of the compound.

Biological Relevance and Applications in Drug Development

While direct evidence for a specific signaling role of oleyl phosphate is limited, the broader class of lipid phosphates is known to be involved in various cellular signaling processes[11]. Furthermore, the physicochemical properties of oleyl phosphate make it an interesting candidate for applications in drug delivery.

Potential Role in Signaling

Lysophosphatidic acid (LPA), a structurally related lipid phosphate, is a well-known signaling molecule that interacts with G-protein coupled receptors (GPCRs) to elicit a variety of cellular responses[22][23]. It is plausible that oleyl phosphate could interact with lipid-binding proteins or receptors, although this has yet to be demonstrated experimentally.

General LPA Signaling Pathway

Applications in Drug Delivery

The amphiphilic nature of oleyl phosphate makes it suitable for use in lipid-based drug delivery systems.

-

Liposome Formulation: Oleyl phosphate can be incorporated into the lipid bilayer of liposomes to modify their surface charge and stability. Anionic lipids like oleyl phosphate can influence the encapsulation efficiency and release kinetics of certain drugs[24].

-

Penetration Enhancer: Long-chain fatty alcohols and acids, which are structurally related to oleyl phosphate, have been shown to act as penetration enhancers in transdermal drug delivery by disrupting the ordered structure of the stratum corneum[4]. This suggests that oleyl phosphate may have similar properties.

Applications of Oleyl Phosphate in Drug Delivery

Conclusion

Oleyl phosphate is a multifaceted molecule with established roles in various industries and significant potential in the pharmaceutical sciences. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical characterization. While specific quantitative data for some properties of oleyl phosphate remain to be experimentally determined, the information provided, based on its structural analogs and general principles of phosphate ester chemistry, offers a solid foundation for researchers and drug development professionals. Further investigation into its specific biological interactions and its efficacy in drug delivery systems is warranted and represents a promising area for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic kinetic parameters for polyfluorinated alkyl phosphate hydrolysis by alkaline phosphatase | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 6. Dioleyl hydrogen phosphate|lookchem [lookchem.com]

- 7. Dioleyl Phosphate | C36H71O4P | CID 6436414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Prediction of Secondary Ionization of the Phosphate Group in Phosphotyrosine Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oleyl Phosphate | C18H39O5P | CID 6435865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alkaline phosphatase revisited: hydrolysis of alkyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic kinetic parameters for polyfluorinated alkyl phosphate hydrolysis by alkaline phosphatase. | Sigma-Aldrich [sigmaaldrich.com]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 15. elc2.su.edu.ly [elc2.su.edu.ly]

- 16. Light-scattering detection of phospholipids resolved by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]

- 19. helixchrom.com [helixchrom.com]

- 20. agilent.com [agilent.com]

- 21. dlibra.bg.ajd.czest.pl:8080 [dlibra.bg.ajd.czest.pl:8080]

- 22. Lysophospholipid G protein-coupled receptor binding parameters as determined by backscattering interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structural basis for lipid-mediated activation of G protein-coupled receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of Oleyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of oleyl phosphate. Oleyl phosphate, a versatile anionic surfactant and emulsifying agent, finds applications in various fields, including cosmetics, pharmaceuticals, and material science.[1] This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the key processes to aid researchers in their laboratory work.

Synthesis of Oleyl Phosphate

The synthesis of oleyl phosphate, a mixture of mono- and diesters of oleyl alcohol and phosphoric acid, is primarily achieved through the direct phosphorylation of oleyl alcohol.[2] The two most common phosphorylating agents for this reaction are phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃).

Phosphorylation using Phosphorus Pentoxide (P₂O₅)

This method involves the reaction of oleyl alcohol with phosphorus pentoxide, often in the presence of a dispersant or solvent to manage the reaction's exothermicity and prevent localized overheating and charring. The reaction typically produces a mixture of mono- and di-oleyl phosphates.

Experimental Protocol:

-

Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet is charged with oleyl alcohol.

-

Solvent/Dispersant (Optional): An inert, high-boiling solvent or dispersant like mineral oil can be added to the oleyl alcohol to improve mixing and heat transfer.[3]

-

Reagent Addition: Phosphorus pentoxide is added portion-wise to the stirred oleyl alcohol solution while maintaining the reaction temperature between 70-95°C.[2] The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is heated to a temperature between 80°C and 130°C for a period of 2 to 5 hours.[2][3]

-

Hydrolysis: The reaction mixture is then cooled, and a controlled amount of water (typically 1-10% of the organic solvent volume) is added to hydrolyze any remaining phosphorus pentoxide and pyrophosphates to orthophosphoric acid. The hydrolysis is typically carried out at a temperature slightly higher than the esterification step for 0.5 to 2 hours.[3][4]

-

Work-up: The crude product is then subjected to purification to remove unreacted starting materials and byproducts.

Table 1: Reaction Parameters for Oleyl Phosphate Synthesis using P₂O₅

| Parameter | Value/Range | Reference |

| Phosphorylating Agent | Phosphorus Pentoxide (P₂O₅) | [5] |

| Substrate | Oleyl Alcohol | |

| Molar Ratio (Alcohol:P₂O₅) | 2.0 - 3.0 : 1 | [3] |

| Reaction Temperature | 70 - 130 °C | [2][3][6] |

| Reaction Time | 2 - 15 hours | [2][3][6] |

| Hydrolysis Temperature | 70 - 85 °C | [3] |

| Hydrolysis Time | 0.5 - 2 hours | [3][4] |

| Typical Yield | 80 - 90% (crude) | [4] |

Diagram 1: Synthesis of Oleyl Phosphate using P₂O₅

Caption: Synthesis of oleyl phosphate via phosphorylation with P₂O₅.

Phosphorylation using Phosphorus Oxychloride (POCl₃)

The reaction of oleyl alcohol with phosphorus oxychloride offers another route to oleyl phosphate. This method often requires the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction proceeds in a stepwise manner, allowing for some control over the mono- to diester ratio.

Experimental Protocol:

-

Reaction Setup: A solution of oleyl alcohol in an anhydrous aprotic solvent (e.g., toluene, diethyl ether) is prepared in a multi-necked flask under an inert atmosphere (e.g., nitrogen or argon). The flask is equipped with a stirrer, dropping funnel, and thermometer.

-

Base Addition: A stoichiometric amount of a tertiary amine base, such as triethylamine, is added to the alcohol solution.[7]

-

Reagent Addition: Phosphorus oxychloride is added dropwise to the cooled (0-10°C) solution of oleyl alcohol and base.[8] The temperature is carefully controlled during the addition to prevent side reactions.

-

Reaction: The reaction mixture is then stirred at a controlled temperature, which can range from room temperature to elevated temperatures (e.g., 80°C), for several hours to ensure complete reaction.[8]

-

Hydrolysis: The reaction is quenched by the slow addition of water or steam to hydrolyze the intermediate phosphorodichloridate and any unreacted POCl₃.[7]

-

Work-up: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude oleyl phosphate.

Table 2: Reaction Parameters for Oleyl Phosphate Synthesis using POCl₃

| Parameter | Value/Range | Reference |

| Phosphorylating Agent | Phosphorus Oxychloride (POCl₃) | [7] |

| Substrate | Oleyl Alcohol | |

| Base | Triethylamine, Pyridine | [7][8] |

| Solvent | Toluene, Diethyl Ether | [7] |

| Reaction Temperature | 0 - 80 °C | [8] |

| Reaction Time | 2 - 4 hours | [8] |

| Typical Yield | Up to 93% (for dialkyl phosphates) | [7] |

Diagram 2: Synthesis of Oleyl Phosphate using POCl₃

Caption: Synthesis of oleyl phosphate via phosphorylation with POCl₃.

Purification of Oleyl Phosphate

The crude oleyl phosphate obtained from synthesis contains a mixture of mono- and di-oleyl phosphates, unreacted oleyl alcohol, and inorganic phosphate species. Several purification techniques can be employed to isolate the desired product with high purity.

Precipitation

Precipitation is a common method for the initial purification of phosphate esters. This can be achieved by adjusting the pH or by adding specific metal salts to selectively precipitate the phosphate esters.

Experimental Protocol (General):

-

Dissolution: The crude oleyl phosphate is dissolved in a suitable solvent.

-

Precipitant Addition: A precipitating agent, such as a solution of calcium, iron, or aluminum salts, is added to the solution. The choice of salt and the pH of the solution are critical for selective precipitation. For instance, iron-based precipitation is often optimal at a pH of approximately 5.0.

-

Isolation: The precipitate is collected by filtration or centrifugation.

-

Washing: The collected solid is washed with appropriate solvents to remove impurities.

-

Redissolution and Further Purification: The purified phosphate can be redissolved and may require further purification steps like chromatography.

Diagram 3: Purification of Oleyl Phosphate by Precipitation

Caption: General workflow for the purification of oleyl phosphate by precipitation.

Column Chromatography

Column chromatography is a highly effective technique for separating the components of the crude oleyl phosphate mixture based on their polarity. Silica gel is a commonly used stationary phase for this purpose.

Experimental Protocol:

-

Column Packing: A glass column is packed with silica gel as the stationary phase, typically using a slurry packing method with a non-polar solvent like hexane.

-

Sample Loading: The crude oleyl phosphate is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). A common gradient starts with a non-polar solvent (e.g., hexane) and gradually introduces a more polar solvent (e.g., ethyl acetate or isopropanol).

-

Fraction Collection: Fractions are collected as the eluent exits the column.

-

Analysis: Each fraction is analyzed by a suitable technique, such as thin-layer chromatography (TLC), to identify the fractions containing the desired oleyl phosphate.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified oleyl phosphate.

Table 3: General Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate, Chloroform/Methanol) |

| Elution Mode | Gradient Elution |

| Detection Method | Thin-Layer Chromatography (TLC) with a suitable stain (e.g., phosphomolybdic acid) |

Diagram 4: Column Chromatography Purification Workflow

Caption: Workflow for the purification of oleyl phosphate using column chromatography.

Purity Assessment

The purity of the synthesized and purified oleyl phosphate can be assessed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for determining the relative amounts of mono- and di-oleyl phosphate, as well as any residual phosphoric acid. ¹H and ¹³C NMR can confirm the structure of the oleyl chain.

-

Titration: Potentiometric titration can be used to determine the acid value and the content of mono- and diesters in the sample.[9]

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed to quantify the purity of the final product.

Table 4: Summary of Purity and Yield Data (Illustrative)

| Synthesis Method | Purification Method | Purity (Monoester:Diester ratio) | Overall Yield | Reference |

| P₂O₅ | Precipitation & Washing | Varies (e.g., 66:25) | ~70-80% | [3] |

| POCl₃ | Column Chromatography | >95% (as dialkyl phosphate) | ~85-90% | [7] |

Note: The values in this table are illustrative and can vary significantly based on the specific reaction and purification conditions employed.

This technical guide provides a foundational understanding of the synthesis and purification of oleyl phosphate. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and desired product specifications.

References

- 1. Oleyl Phosphate | C18H39O5P | CID 6435865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3346670A - Method for the preparation of phosphate esters - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103833785A - Synthetic method for phosphate ester - Google Patents [patents.google.com]

- 5. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

- 6. CN107337689B - Synthesis method of alkyl phosphate monoester - Google Patents [patents.google.com]

- 7. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 8. Solvent-Free Microwave Synthesis of Trialkylphosphates – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Oleyl Phosphate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl phosphate (OP), the phosphate ester of oleyl alcohol, is a lipid molecule primarily recognized for its surfactant and emulsifying properties in various industrial and cosmetic applications.[1][2] However, its structural similarity to endogenous lipid signaling molecules, particularly lysophosphatidic acid (LPA), suggests a potential, yet largely unexplored, role in biological signaling. This technical guide synthesizes the available information on structurally related lipid phosphates to build a hypothesized mechanism of action for oleyl phosphate. We will delve into potential signaling pathways, present quantitative data from analogous compounds, provide detailed experimental protocols for investigation, and visualize complex relationships using pathway and workflow diagrams. This document serves as a foundational resource for researchers aiming to elucidate the biological function of oleyl phosphate.

Introduction: The Chemical Nature and Known Functions of Oleyl Phosphate

Oleyl phosphate is an amphipathic molecule consisting of a long, unsaturated oleyl (C18:1) hydrocarbon tail, which is hydrophobic, and a negatively charged phosphate head group, which is hydrophilic.[3][4] This structure allows it to act as an effective emulsifier, reducing interfacial tension between immiscible liquids like oil and water.[2][5] Its primary documented uses are as a surfactant, cleansing agent, and emulsifier in cosmetics and as an industrial lubricating agent.[1][6]

While direct evidence of oleyl phosphate as a primary signaling molecule in biological systems is scarce in current literature, the field of lipidomics has established that subtle structural variations in lipids can lead to potent and specific biological activities.[7] The striking resemblance of oleyl phosphate to oleoyl-lysophosphatidic acid (oleoyl-LPA), a well-characterized and potent lipid mediator, provides a strong basis for hypothesizing its potential biological roles.[8]

Hypothesized Mechanism of Action: A Structural Analog of Lysophosphatidic Acid (LPA)

The most plausible mechanism of action for oleyl phosphate is through interaction with the signaling pathways of lysophosphatidic acid (LPA). LPA is a bioactive phospholipid that regulates a wide array of cellular processes, including proliferation, migration, survival, and cytoskeletal rearrangement, through a family of G protein-coupled receptors (GPCRs).[8][9]

Interaction with LPA Receptors

Oleoyl-LPA (1-oleoyl-sn-glycero-3-phosphate) is one of the most common and biologically active forms of LPA.[8][10] It differs from oleyl phosphate by the presence of a glycerol backbone. Despite this difference, the shared oleoyl tail and phosphate head group—the key moieties for receptor interaction—suggest that oleyl phosphate could function as an agonist or antagonist at LPA receptors (LPA₁-LPA₆).

Activation of these receptors initiates downstream signaling cascades through various G proteins:

-

Gαq/11: Activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This mobilizes intracellular calcium and activates Protein Kinase C (PKC).[11]

-

Gαi/o: Inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels, and can also activate the Ras-MAPK pathway.

-

Gα12/13: Activates RhoA, a small GTPase that is a master regulator of the actin cytoskeleton, influencing cell shape, motility, and smooth muscle contraction.

Figure 1: Hypothesized signaling pathway of oleyl phosphate via LPA receptors.

Potential Intracellular Targets

Lipid messengers can also act on intracellular receptors. Notably, oleoyl-LPA has been identified as an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of adipogenesis and inflammation.[12] This raises the possibility that oleyl phosphate, upon entering the cell, could directly modulate the activity of nuclear receptors or other intracellular lipid-binding proteins.

Figure 2: Dual potential action sites for lipid messengers like oleyl phosphate.

Quantitative Data Presentation (from Structurally Related Analogs)

Direct quantitative data on the biological activity of oleyl phosphate is not currently available in the public domain. The table below summarizes key data for oleoyl-LPA, which serves as the primary structural and functional analog for forming testable hypotheses about oleyl phosphate's potential efficacy.

| Compound | Target | Assay Type | Result | Species | Reference |

| Oleoyl-LPA | LPA₁ Receptor | GTP[γ³⁵S] Binding | EC₅₀ = 91 nM | Human | [13] |

| Oleoyl-LPA | LPA₂ Receptor | GTP[γ³⁵S] Binding | EC₅₀ = 2.4 μM | Human | [13] |

| Oleoyl-LPA | LPA₃ Receptor | GTP[γ³⁵S] Binding | EC₅₀ = 6.6 μM | Human | [13] |

| Oleoyl-LPA | PPARγ | Ligand Displacement | Effective displacement of [³H]rosiglitazone at 20-fold molar excess | Human | [12] |

| Oleoyl-LPA | SRE-driven transcription | β-galactosidase activity | Increases activity | Not Specified | [10] |

Table 1: Summary of quantitative biological activity for oleoyl-LPA. This data provides a benchmark for potential investigation into oleyl phosphate.

Experimental Protocols

To investigate the hypothesized mechanism of action of oleyl phosphate, the following experimental protocols can be employed.

Protocol 1: Synthesis of Oleyl Phosphate

This protocol provides a general method for the phosphorylation of oleyl alcohol.

Objective: To synthesize oleyl phosphate from oleyl alcohol for use in biological assays.

Materials:

-

Oleyl alcohol

-

Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)[14][15]

-

Anhydrous toluene or other suitable organic solvent

-

Triethylamine (if using POCl₃)

-

Deionized water

-

Rotary evaporator, magnetic stirrer, glassware

Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve oleyl alcohol in anhydrous toluene.

-

Phosphorylation:

-

Using P₂O₅: Slowly add phosphorus pentoxide to the stirred solution. The reaction is exothermic. Maintain the temperature at 60-70°C for 2-4 hours.[15]

-

Using POCl₃: Cool the solution to 0°C. Slowly add a stoichiometric amount of POCl₃, followed by the slow addition of triethylamine to act as a base. Allow the reaction to warm to room temperature and stir for 12-24 hours.[14]

-

-

Hydrolysis: After the reaction is complete, cool the mixture and slowly add deionized water to hydrolyze any remaining phosphorylating agent and intermediates to form the phosphate monoester.

-

Workup and Purification: Perform a liquid-liquid extraction to separate the product. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The resulting product is typically a mixture of mono- and di-oleyl phosphate.[16] Further purification can be achieved using column chromatography if necessary.

-

Characterization: Confirm the structure and purity of the product using ³¹P NMR, ¹H NMR, and mass spectrometry.

Figure 3: General workflow for the synthesis of oleyl phosphate.

Protocol 2: LPA Receptor Activation Assay (GTP[γ-³⁵S] Binding)

This assay determines if a compound acts as an agonist at a GPCR by measuring the binding of radiolabeled GTP to G proteins upon receptor activation.

Objective: To determine if oleyl phosphate activates LPA receptors.

Materials:

-

Cell membranes prepared from cells overexpressing a specific human LPA receptor (e.g., LPA₁).

-

Oleyl phosphate (synthesized or commercially sourced).

-

LPA (as a positive control).

-

GTP[γ-³⁵S] (radiolabeled).

-

GDP, NaCl, MgCl₂, HEPES buffer.

-

Scintillation vials and scintillation fluid.

-

Filter plates and vacuum manifold.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare assay buffer containing HEPES, NaCl, and MgCl₂.

-

Incubation: To each well, add cell membranes, a fixed concentration of GDP, and varying concentrations of oleyl phosphate (e.g., from 1 nM to 100 μM). Include wells with buffer only (basal binding), and LPA (positive control).

-

Initiate Reaction: Add GTP[γ-³⁵S] to all wells to start the reaction. Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter plate using a vacuum manifold. This separates the membrane-bound GTP[γ-³⁵S] from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding (total binding minus basal binding) against the log concentration of oleyl phosphate. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values.

Figure 4: Workflow for a GTP[γ-³⁵S] binding assay.

Protocol 3: Analysis of Oleyl Phosphate in Biological Samples

This protocol outlines a general approach for extracting and quantifying lipid phosphates from biological matrices like plasma or cells using LC-MS/MS.

Objective: To detect and quantify oleyl phosphate in a biological sample.

Materials:

-

Biological sample (e.g., plasma, cell pellet).

-

Internal standard (e.g., a deuterated or ¹³C-labeled lipid phosphate).

-

Methanol, Chloroform, Water (for Bligh-Dyer or Folch extraction).[17]

-

LC-MS/MS system with a C18 column.

Methodology:

-

Sample Preparation: Homogenize the biological sample. Add the internal standard.

-

Lipid Extraction: Perform a biphasic lipid extraction. A common method is the Bligh-Dyer extraction:

-

Add a 1:2:0.8 ratio of Chloroform:Methanol:Water to the sample.

-

Vortex thoroughly to create a single phase.

-

Add additional Chloroform and Water to induce phase separation (final ratio approx. 2:2:1.8).

-

Centrifuge to separate the layers. The lower organic layer contains the lipids.

-

-

Drying and Reconstitution: Carefully collect the lower organic layer, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., Methanol).

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 reverse-phase column.

-

Elute the lipids using a gradient of mobile phases (e.g., water/acetonitrile with formic acid).

-

Detect oleyl phosphate using a mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The transition would be from the parent ion [M-H]⁻ to a characteristic fragment ion.

-

-

Quantification: Calculate the concentration of oleyl phosphate by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion and Future Directions

While oleyl phosphate is primarily known as an industrial surfactant, its structural homology to the potent signaling lipid oleoyl-LPA provides a compelling rationale for investigating its biological activity. The hypothesized mechanism of action centers on the potential for oleyl phosphate to modulate LPA receptors, and possibly intracellular lipid-sensing proteins like PPARγ.

This guide provides the theoretical framework and practical experimental designs necessary to test these hypotheses. The immediate future direction for research should be the systematic evaluation of oleyl phosphate's activity at the full panel of LPA receptors using assays as described herein. Subsequent studies could explore its effects on downstream signaling events (e.g., calcium mobilization, RhoA activation) and its potential interactions with intracellular targets. Elucidating the mechanism of action of oleyl phosphate could uncover a novel bioactive lipid and open new avenues for research and therapeutic development.

References

- 1. Oleyl Phosphate | C18H39O5P | CID 6435865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Khan Academy [khanacademy.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Oleyl Phosphate - Greengredients® [greengredients.it]

- 6. What is Oleyl polyether phosphate ester?|Resources|UNPChemicals [unpchemicals.com]

- 7. Lipid signaling - Wikipedia [en.wikipedia.org]

- 8. Role of lysophosphatidic acid and its receptors in health and disease: novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid phosphate phosphatase inhibitors locally amplify lysophosphatidic acid LPA1 receptor signalling in rat brain cryosections without affecting global LPA degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Phospholipase C activates protein kinase C and induces monocytic differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of an intracellular receptor for lysophosphatidic acid (LPA): LPA is a transcellular PPARγ agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of phosphonic and thiophosphoric acid derivatives of lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 15. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

- 16. Oleyl Phosphate | 37310-83-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. biorxiv.org [biorxiv.org]

A Technical Guide to Oleyl Phosphate: Core Functions as a Surfactant and Emulsifier in Pharmaceutical Sciences

Abstract: Oleyl phosphate is an anionic surfactant and emulsifier extensively utilized in pharmaceutical and cosmetic formulations.[1] This technical guide provides an in-depth analysis of its fundamental properties, mechanisms of action, and applications, particularly within drug delivery systems. We present a summary of its physicochemical properties, detailed experimental protocols for characterization, and visualizations of its molecular function and experimental workflows to support researchers, scientists, and drug development professionals.

Introduction to Oleyl Phosphate

Oleyl phosphate is a phosphate ester of oleyl alcohol, a long-chain unsaturated fatty alcohol derived from natural sources like olive oil.[2] Structurally, it is an amphiphilic molecule, possessing a hydrophilic phosphate head group and a lipophilic oleyl tail (an 18-carbon chain with one double bond).[3] This dual nature is the foundation of its function as a surface-active agent, enabling it to reduce the surface and interfacial tension between immiscible liquids, such as oil and water.[2] In pharmaceutical and cosmetic applications, it functions primarily as an emulsifying agent to create and stabilize emulsions and as a surfactant for cleansing and wetting purposes.[3][4]

Physicochemical and Surfactant Properties

The efficacy of oleyl phosphate as a surfactant and emulsifier is defined by several key quantitative parameters. While specific values for pure oleyl phosphate can vary based on its grade (e.g., monoester vs. diester content) and experimental conditions, this section outlines the critical properties and provides context with related compounds.

Table 1: Summary of Physicochemical and Surfactant Properties

| Property | Value / Range | Significance in Formulation |

| Molecular Weight | ~348.46 g/mol (for monoester) | Influences solubility, diffusion, and packing at interfaces. |

| Critical Micelle Concentration (CMC) | Data not available for oleyl phosphate. For 1-oleoyl-sn-glycero-3-phosphatidic acid: 0.346 mM in water at 25°C.[5][6] | The concentration above which surfactant monomers self-assemble into micelles, crucial for solubilizing hydrophobic drugs.[7] |

| Hydrophile-Lipophile Balance (HLB) | Estimated to be in the range of 8-16 | Predicts the type of emulsion it will form; values in this range are characteristic of oil-in-water (O/W) emulsifiers.[8] |

| Primary Function | Surfactant, Emulsifier | Reduces surface tension and stabilizes oil-water mixtures.[2][3] |

| Solubility | Dispersible in water | Allows for its use in aqueous-based formulations. |

Note: The CMC value provided is for a structurally related lysophospholipid and should be considered an estimate for contextual understanding. Direct experimental determination for a specific grade of oleyl phosphate is recommended for precise formulation development.

Mechanism of Action as an Emulsifier

Oleyl phosphate stabilizes emulsions by adsorbing at the oil-water interface, creating a protective barrier that prevents the coalescence of dispersed droplets. Its amphiphilic structure is central to this mechanism. The lipophilic oleyl tail penetrates the oil droplet, while the hydrophilic phosphate head group remains in the continuous aqueous phase. This orientation reduces the interfacial tension, lowering the energy required to form the emulsion. Furthermore, the anionic nature of the phosphate head groups imparts an electrostatic charge to the surface of the oil droplets, leading to mutual repulsion and enhancing the kinetic stability of the system.

References

- 1. Oleyl Phosphate [myskinrecipes.com]

- 2. Oleyl Phosphate - Greengredients® [greengredients.it]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Oleyl Phosphate | C18H39O5P | CID 6435865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. web.ist.utl.pt [web.ist.utl.pt]

Alkyl Phosphates: A Technical Guide to Their Diverse Applications

For Researchers, Scientists, and Drug Development Professionals

Alkyl phosphates, esters of phosphoric acid, are a class of organophosphorus compounds integral to a multitude of biological and industrial processes. Their versatile chemical nature, which can be tailored by modifying the alkyl chain length and degree of esterification, allows them to function as surfactants, lubricants, flame retardants, and even as critical mediators in biological signaling and prodrug design. This technical guide provides an in-depth review of the core applications of alkyl phosphates, detailing the mechanisms of action, experimental protocols for their synthesis and analysis, and their roles in key cellular pathways.

Core Industrial Applications

Alkyl phosphates are indispensable in various industrial sectors due to their unique chemical properties. Their applications range from enhancing the performance and safety of materials to improving the efficiency of industrial processes.

Lubricant Additives

Phosphate esters have been utilized as anti-wear and extreme pressure additives in lubricants for over 80 years. They are crucial in automotive and aircraft engines where they protect metal surfaces from wear and fatigue under high-temperature and high-pressure conditions.

Mechanism of Action: The primary mechanism involves the formation of a protective iron polyphosphate film on metal surfaces. This process begins with the adsorption of the phosphate ester onto the metal oxide surface. Subsequently, a P–O bond is broken, displacing an alkyl group and leading to the formation of a bound phosphate. This bound phosphate then reacts further to create a durable, protective polyphosphate film that reduces friction and wear.

Flame Retardants

Organophosphate esters (OPEs) are widely used as flame retardants in a variety of materials, including polymers, textiles, and electronics. They offer an effective, often halogen-free, alternative to traditional brominated flame retardants, contributing to reduced smoke and toxic gas emissions during combustion.[1]

Mechanism of Action: Alkyl phosphates typically employ a dual-action mechanism, functioning in both the condensed (solid) and gas phases of a fire.[2]

-

Condensed-Phase Action: Upon heating, the phosphate ester decomposes to form phosphoric acid. This acid acts as a catalyst, promoting dehydration and cross-linking of the polymer to form a stable, insulating layer of carbonaceous char. This char layer shields the underlying material from heat and oxygen.[1]

-

Gas-Phase Action: Some of the phosphate ester volatilizes and decomposes in the flame, releasing phosphorus-containing radicals (e.g., PO•). These radicals are highly reactive and "trap" the high-energy H• and OH• radicals that propagate the combustion chain reaction, effectively quenching the flame.[1][2]

Surfactants and Emulsifiers

With their amphiphilic nature, consisting of a polar phosphate head and a nonpolar alkyl tail, alkyl phosphates are effective surfactants, emulsifiers, and wetting agents. They are used in agriculture to improve the efficacy of pesticides, in the food and beverage industry as emulsifiers and flavoring agents, and in cosmetics and personal care products.[3][4][5] In the oil industry, they are synthesized for use in alkaline-surfactant-polymer (ASP) flooding, a technique for enhanced oil recovery.[6]

Other Industrial Uses

-

Plasticizers: Trialkyl phosphates can function as plasticizers, particularly in PVC, enhancing flexibility and durability.[1]

-

Solvents: They are used as solvents in applications such as uranium ore extraction and the production of phosphoric acid.[7]

-

Corrosion Inhibitors: Alkyl phosphate esters can form protective films on metal surfaces, acting as effective corrosion inhibitors.[8]

-

Disinfectants: Certain alkyl phosphate formulations exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, making them useful for disinfection and decontamination.[9]

Pharmaceutical and Biological Applications

Alkyl phosphates are fundamental to life, forming the backbone of DNA and RNA and being central to energy metabolism through molecules like ATP.[2] This biological significance extends to pharmaceutical sciences, where the phosphate moiety is leveraged for drug design and delivery.

Prodrug Design

The introduction of a phosphate group is a common strategy in prodrug design to enhance the water solubility and bioavailability of parent drugs.[10] These phosphate ester prodrugs are typically inactive and are converted to the active drug in vivo by enzymatic hydrolysis, often via alkaline phosphatases.[11] This approach can improve drug delivery, reduce side effects, and enhance therapeutic efficacy.[11]

Examples:

-

Fospropofol: A water-soluble prodrug of the anesthetic propofol.[11]

-

Clindamycin Phosphate: A monoester prodrug of the antibiotic clindamycin.[11]

-

AZT (Zidovudine): An HIV drug that is inactive until it is phosphorylated in vivo to its triphosphate form.[2]

Role in Cellular Signaling

Inorganic phosphate (Pi) and organic phosphates are critical signaling molecules. Extracellular phosphate concentrations can directly trigger intracellular signaling cascades that regulate gene expression and fundamental cellular processes.[12]

Alkylglycerone Phosphate Synthase (AGPS) and Cancer Signaling: AGPS is a key peroxisomal enzyme that catalyzes the formation of the first ether-linked intermediate in the biosynthesis of ether lipids.[8][13] Elevated levels of ether lipids and AGPS upregulation are observed in multiple cancers, where they are associated with increased malignancy, invasion, and chemotherapy resistance.[9][14]

AGPS influences several critical signaling pathways:

-

MAPK Pathway: Silencing AGPS has been shown to reduce the phosphorylation of MEK and ERK, key components of the MAPK pathway, thereby suppressing the invasion potential of glioma and hepatic carcinoma cells.[14]

-

PI3K/AKT Pathway: AGPS silencing can reduce the intracellular levels of signaling lipids like lysophosphatidic acid (LPA), leading to a reduction in LPA receptor-mediated PI3K/AKT signaling. This, in turn, increases drug sensitivity and apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and performance evaluation of alkyl phosphates.

Synthesis Protocol: From Alcohol and Phosphorus Pentoxide

This method is a common approach for producing a mixture of mono- and dialkyl phosphates.

Materials:

-

Long-chain alcohol (e.g., absolute ethanol, stearyl alcohol)

-

Phosphorus pentoxide (P₂O₅ or P₄O₁₀)

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator (optional)

Procedure:

-

Cooling: Place the desired amount of absolute alcohol (e.g., 0.2 mol) into a round-bottom flask and cool to 0°C using an ice bath.

-

Addition of P₂O₅: While stirring vigorously, add phosphorus pentoxide (e.g., 0.025 mol) to the cold alcohol in several small portions. The reaction is exothermic; allow the mixture to cool back to near 0°C between additions.[3]

-

Reaction: After the final addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an extended period (e.g., 2-12 hours) to ensure the reaction goes to completion.[3] The mixture may become a thick paste.[3]

-

Workup: If excess alcohol was used, it can be removed using a rotary evaporator to yield the final alkyl phosphate product. The product will be a mixture of mono- and di-esters.

Analytical Protocol: GC-MS Analysis of Environmental Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of alkyl phosphates (often as part of OPEs) in various matrices like dust, air, or water.[7]

Methodology:

-

Sample Preparation & Extraction:

-

Dust: Weigh a small amount of sieved dust (e.g., 50 mg) into a glass tube. Add a solvent mixture (e.g., 4 mL of n-hexane/acetone 3:1 v/v).

-

Water: Pass a known volume of water (e.g., 500 mL) through a Solid Phase Extraction (SPE) cartridge (e.g., coconut charcoal) to adsorb the analytes.[7]

-

Extraction: Use ultrasonication for a set duration (e.g., 30 minutes) for dust samples. For SPE cartridges, elute the analytes with a small volume of solvent like dichloromethane.[7] Repeat the extraction process multiple times for complete recovery.

-

-

Concentration and Cleanup:

-

Combine the solvent extracts and concentrate the volume under a gentle stream of nitrogen.

-

Redissolve the residue in a known volume of a suitable solvent (e.g., 1 mL ethyl acetate).

-

Add an internal standard (e.g., TBP-d27) for quantification.

-

Filter the final extract through a syringe filter (e.g., 0.22 µm PTFE) before injection.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

The GC separates the different alkyl phosphates based on their volatility and interaction with the column's stationary phase.

-

The MS detects and identifies the compounds based on their mass-to-charge ratio and fragmentation patterns.

-

-

Quantification:

-

The concentration of each alkyl phosphate is determined by comparing its peak area to that of the known concentration of the internal standard.[7]

-

Performance Testing Protocol: Flame Retardancy

The efficacy of alkyl phosphates as flame retardants is evaluated using standardized tests that measure a material's response to heat and flame.

Key Tests:

-

Limiting Oxygen Index (LOI) (e.g., ASTM D2863): This test determines the minimum percentage of oxygen in a nitrogen/oxygen mixture required to sustain the combustion of a sample. A higher LOI value indicates better flame retardancy.[2]

-

Procedure: A vertically mounted specimen is ignited at the top in a controlled atmosphere. The oxygen concentration is adjusted until the flame is self-sustaining.[2]

-

-

UL-94 Vertical Burn Test: This is one of the most common tests to assess the flammability of plastic materials.

-

Procedure: A flame is applied to the bottom of a vertically mounted specimen for 10 seconds. The time it takes for the flame to extinguish after the ignition source is removed is measured. Dripping and ignition of a cotton indicator below are also noted. The material is classified (e.g., V-0, V-1, V-2) based on these results.[2]

-

-

Cone Calorimetry (e.g., ASTM E1354): This is a more comprehensive test that measures heat release rate (HRR), time to ignition, mass loss, and smoke production when a sample is exposed to a specific radiant heat flux. A reduction in peak HRR is a key indicator of effective flame retardancy.[2]

-

Procedure: A specimen is placed under a conical heater at a set heat flux (e.g., 35 or 50 kW/m²). Pyrolysis gases are ignited by a spark, and various combustion parameters are continuously monitored.[2]

-

Data Presentation

Quantitative data from the literature provides specific metrics for the analysis and performance of alkyl phosphates.

Table 1: Analytical Detection Limits for Alkyl Phosphate Metabolites in Urine

| Analyte | Method | Detection Limit (ng/mL) | Reference |

| Dimethylphosphate (DMP) | GC-MS | 3 - 6 | |

| Diethylphosphate (DEP) | GC-MS | 3 - 6 | |

| Dimethylthiophosphate (DMTP) | GC-MS | 3 - 6 | |

| Diethylthiophosphate (DETP) | GC-MS | 3 - 6 | |

| Dimethyldithiophosphate (DMDTP) | GC-MS | 3 - 6 | |

| Diethyldithiophosphate (DEDTP) | GC-MS | 3 - 6 |

Table 2: Illustrative Flame Retardancy Performance Data

Note: Data is for illustrative purposes, as specific performance depends heavily on the polymer, loading level, and exact phosphate ester used. Data is based on thermogravimetric analysis (TGA) of flame-retardant compositions.[4]

| Parameter | Temperature (°C) | Event | Reference |

| Mass Loss (Δm) at 418°C | 418 | 48.9% | [4] |

| Mass Loss (Δm) at 500°C | 500 | 78.2% | [4] |

| Mass Loss (Δm) at 600°C | 600 | 90.4% | [4] |

| Peak Decomposition (Exotherm) | 339 | Max reaction rate | [4] |

| Peak Decomposition (Exotherm) | 694 | Full compound decomposition | [4] |

Conclusion

Alkyl phosphates are a remarkably versatile class of compounds with a broad and expanding range of applications. Their tunable structure allows for precise function as high-performance lubricant additives, effective halogen-free flame retardants, and adaptable surfactants. In the realm of life sciences, their fundamental role in biological systems is being harnessed to create more effective prodrugs and to understand and target complex disease pathways, particularly in oncology. The continued study of their synthesis, mechanisms of action, and biological interactions will undoubtedly lead to the development of new and innovative technologies across multiple scientific and industrial fields.

References

- 1. US3346670A - Method for the preparation of phosphate esters - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]

- 4. Method of Mathematical Modeling for the Experimental Evaluation of Flame-Retardant Materials’ Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. uniprot.org [uniprot.org]

- 8. Effect of alkylglycerone phosphate synthase on the expression levels of lncRNAs in glioma cells and its functional prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. AGPS alkylglycerone phosphate synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Alkylglyceronephosphate synthase (AGPS) alters lipid signaling pathways and supports chemotherapy resistance of glioma and hepatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pp.bme.hu [pp.bme.hu]

- 14. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Oleyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl phosphate is a versatile oleochemical that garners significant interest in various scientific and industrial sectors, particularly in cosmetics and pharmaceuticals.[1] Structurally, it is an ester of oleyl alcohol and phosphoric acid. Commercially, oleyl phosphate is often supplied as a mixture of mono- and di-esters, which influences its physicochemical properties and functionality. This technical guide provides a comprehensive overview of the physical and chemical characteristics of oleyl phosphate, with a focus on its relevance to research and drug development.

Chemical Identity and Composition

The term "oleyl phosphate" can refer to oleyl phosphate monoester, oleyl phosphate diester, or, more commonly, a mixture of the two. This ambiguity is reflected in the range of reported molecular formulas and weights. The monoester is structurally similar to the bioactive lipid lysophosphatidic acid (LPA).

Molecular Structure

-

Oleyl Phosphate Monoester: Features one oleyl group attached to a phosphate moiety.

-

Oleyl Phosphate Diester: Features two oleyl groups attached to a phosphate moiety.

Inconsistent Naming and Composition

It is crucial for researchers to be aware that commercial oleyl phosphate is typically a mixture. The ratio of mono- to di-ester can vary, significantly impacting properties such as solubility, emulsifying capacity, and potential biological activity. Some products may also be ethoxylated, further altering their characteristics.

Physical and Chemical Properties

The physical and chemical properties of oleyl phosphate are summarized below. It is important to note that experimental values can vary depending on the specific composition of the material (i.e., the ratio of mono- to di-ester).

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C18H37O4P (Monoester) | [2] |

| C36H71O4P (Diester) | - | |

| Molecular Weight | 348.46 g/mol (Monoester) | [2] |

| 606.92 g/mol (Diester) | - | |

| Appearance | White or colorless to brown powder, lump, or clear liquid | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, benzene, and acetone | - |

| pKa (predicted) | ~1.46 (for the first dissociation of the phosphate group, estimated for a similar compound) | - |

| Boiling Point (predicted) | 477.9 °C at 760 mmHg (for mono- and di-ester mixture) | - |

| Density (predicted) | 1.01 g/cm³ (for mono- and di-ester mixture) | - |

| Melting Point | Not available | [3] |

| Critical Micelle Concentration (CMC) | 0.346 mM (for 1-oleoyl-sn-glycero-3-phosphatidic acid, a structurally similar compound) | - |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of oleyl phosphate. The following sections outline protocols for determining key physicochemical parameters.

Synthesis of Oleyl Phosphate (Mono- and Di-ester Mixture)

The synthesis of oleyl phosphate typically involves the reaction of oleyl alcohol with a phosphorylating agent, such as phosphorus pentoxide (P₂O₅) or a mixture of phosphoric acid and P₂O₅.[4][5]

Materials:

-

Oleyl alcohol

-

Phosphorus pentoxide (P₂O₅) or a mixture of 85% phosphoric acid and P₂O₅[4]

-

Anhydrous toluene or other suitable solvent

-

Triethylamine (optional, as a base)[6]

-

Reactor with mechanical stirring, thermometer, and vacuum connection

Procedure:

-

In a clean, dry reactor, oleyl alcohol is dissolved in an anhydrous solvent like toluene.

-

The phosphorylating agent (e.g., a mixture of phosphoric acid and P₂O₅) is added portion-wise to the stirred solution of oleyl alcohol. The molar ratio of oleyl alcohol to the phosphorylating agent is a critical parameter that influences the mono- to di-ester ratio in the final product.[4]

-

The reaction is typically conducted under vacuum (0.02-0.08 MPa) and at an elevated temperature (70-120 °C) for a period of 1 to 15 hours.[4]

-

The reaction progress can be monitored by techniques such as ³¹P NMR or by determining the acid value of the reaction mixture.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. Purification may involve filtration and removal of the solvent under reduced pressure.

Experimental Workflow for Oleyl Phosphate Synthesis

Caption: Workflow for the synthesis of oleyl phosphate.

Determination of Mono- and Di-ester Content by Potentiometric Titration

Potentiometric titration is a reliable method for quantifying the relative amounts of mono- and di-esters in a sample of oleyl phosphate.[7][8]

Materials:

-

Oleyl phosphate sample

-

Standardized solution of a strong base (e.g., 0.1 M KOH or NaOH) in a suitable solvent (e.g., ethanol)

-

pH meter with a combination electrode

-

Burette

-

Stirrer

Procedure:

-

A known weight of the oleyl phosphate sample is dissolved in a suitable solvent mixture (e.g., isopropanol/water).

-

The solution is titrated with the standardized base solution, and the pH is recorded after each addition of titrant.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The equivalence points, corresponding to the neutralization of the different acidic protons of the mono- and di-esters, are determined from the inflection points of the titration curve.

-

The amounts of mono- and di-esters are calculated from the volumes of titrant consumed at each equivalence point.

Thermal Stability Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability of oleyl phosphate.[9][10]

Materials:

-

Oleyl phosphate sample

-

DSC instrument

-

TGA instrument

-

Inert gas (e.g., nitrogen)

Procedure:

-

DSC: A small, accurately weighed sample of oleyl phosphate is placed in a DSC pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The heat flow to or from the sample is measured as a function of temperature. Endothermic or exothermic events, such as melting or decomposition, are recorded.

-

TGA: A small, accurately weighed sample of oleyl phosphate is placed in a TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The weight of the sample is continuously monitored as a function of temperature. The onset of weight loss indicates the temperature at which thermal decomposition begins.[11]

pH Stability Assessment

The stability of oleyl phosphate at different pH values can be evaluated by monitoring its degradation over time.[12]

Materials:

-

Oleyl phosphate sample

-

Buffers of various pH values (e.g., pH 3, 7.4, 9)

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

-

Incubator or water bath

Procedure:

-

Solutions of oleyl phosphate are prepared in buffers of different pH values.

-

The solutions are stored at a constant temperature (e.g., 25 °C or 37 °C).

-

Aliquots are withdrawn at specific time points (e.g., 0, 24, 48, 72 hours).

-

The concentration of intact oleyl phosphate in each aliquot is determined by HPLC.

-

The rate of degradation at each pH can be calculated from the decrease in concentration over time.

Role in Drug Development and Potential Signaling Pathways

Oleyl phosphate's amphiphilic nature makes it a valuable excipient in pharmaceutical formulations, where it can function as an emulsifier, solubilizer, and stabilizer.[13] Beyond its role as an excipient, the structural similarity of oleyl phosphate monoester to lysophosphatidic acid (LPA) suggests potential biological activity through interaction with specific signaling pathways.

Lysophosphatidic Acid (LPA) Receptor Signaling

LPA is a signaling phospholipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA₁₋₆).[14][15] Activation of these receptors can lead to a variety of cellular responses, including cell proliferation, migration, and survival. Given that oleyl phosphate monoester is an analogue of LPA, it is plausible that it could interact with and modulate LPA receptor signaling.

Hypothesized LPA Receptor Signaling Pathway for Oleyl Phosphate Monoester

Caption: Hypothesized LPA receptor signaling pathway for oleyl phosphate monoester.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Recent research has identified LPA as a physiological ligand for the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ).[13][16] PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation.[17][18][19] The activation of PPARγ by LPA suggests that oleyl phosphate monoester could also function as a PPARγ agonist, thereby influencing gene expression related to these processes.

Proposed PPARγ Signaling Pathway for Oleyl Phosphate Monoester

Caption: Proposed PPARγ signaling pathway for oleyl phosphate monoester.

Conclusion

Oleyl phosphate is a multifaceted compound with a range of physical and chemical properties that make it suitable for various applications in research and drug development. Its characterization is complicated by its common existence as a mixture of mono- and di-esters. A thorough understanding of its properties, guided by detailed experimental protocols, is crucial for its effective application. Furthermore, its structural similarity to the signaling molecule LPA opens up exciting possibilities for its role in modulating key biological pathways, a promising area for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. 37310-83-1 CAS MSDS (OLEYL PHOSPHATE (MONO- AND DI- ESTER MIXTURE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. CN107337689B - Synthesis method of alkyl phosphate monoester - Google Patents [patents.google.com]

- 5. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

- 6. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. datapdf.com [datapdf.com]

- 10. researchgate.net [researchgate.net]

- 11. akademiabaru.com [akademiabaru.com]

- 12. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of an intracellular receptor for lysophosphatidic acid (LPA): LPA is a transcellular PPARγ agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oleyl Phosphate Derivatives and Their Unique Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oleyl phosphate derivatives, focusing on their synthesis, unique physicochemical and biological properties, and their emerging applications in research and drug development. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of these versatile molecules.

Core Properties of Oleyl Phosphate Derivatives

Oleyl phosphate and its derivatives are amphiphilic molecules characterized by a long, unsaturated oleyl tail and a polar phosphate head group. This structure imparts surfactant and emulsifying properties, making them valuable in various industrial and pharmaceutical formulations.[1] Beyond these basic characteristics, oleyl phosphate derivatives exhibit unique biological activities, primarily as modulators of lipid signaling pathways.

Physicochemical Characteristics

The physicochemical properties of oleyl phosphate derivatives can be tailored by modifying the phosphate head group or the oleyl chain. These modifications influence their solubility, stability, and interaction with biological systems.

Table 1: Physicochemical Properties of a Representative Oleyl Phosphate Derivative (Oleyl Ethyl Phosphate)

| Property | Value |

| Molecular Weight | 390.5 g/mol |

| Molecular Formula | C20H39O5P |

| XLogP3-AA | 6.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 22 |

| Exact Mass | 390.25351134 Da |

| Monoisotopic Mass | 390.25351134 Da |

| Topological Polar Surface Area | 72.8 Ų |

| Heavy Atom Count | 26 |

Data sourced from PubChem CID 71586940.[2]

Modulation of Lysophosphatidic Acid (LPA) Signaling

A significant body of research has focused on the ability of oleyl phosphate derivatives to interact with the lysophosphatidic acid (LPA) signaling pathway. LPA is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), namely LPA1-6, to regulate a wide range of cellular processes, including cell proliferation, migration, and survival.[3] Dysregulation of LPA signaling has been implicated in various diseases, including cancer and fibrosis.

Oleyl phosphate derivatives have been investigated as both agonists and antagonists of LPA receptors, as well as inhibitors of autotaxin (ATX), the primary enzyme responsible for LPA production.

Interaction with LPA Receptors

The affinity and activity of oleyl phosphate derivatives at LPA receptors are highly dependent on the specific chemical modifications of the molecule. For instance, oleyl thiophosphate has been identified as an LPA receptor agonist, while other derivatives, such as certain phosphonates, act as antagonists.[4][5]

Table 2: Biological Activity of Oleyl Phosphate Derivatives and Related Compounds on LPA Signaling

| Compound | Target | Activity | IC50/EC50/Ki | Reference |

| Oleoyl Thiophosphate | LPA3 Receptor | Agonist | EC50: 276 nM (in GTPγS assay) | [4] |

| Oleoyl Phosphonate Analogue (5a) | Autotaxin (ATX) | Inhibitor | >90% inhibition | [6] |

| Palmitoyl α-bromo Phosphonate Analogue (19b) | Pan-LPA GPCRs | Antagonist | - | [6] |

| Palmitoyl α-bromo Phosphonate Analogue (19b) | Autotaxin (ATX) | Inhibitor | >90% inhibition | [6] |

| BIO-32546 (phosphonic acid-based inhibitor) | Autotaxin (ATX) | Inhibitor | IC50: 1 nM | [7] |

| AM095 (free acid) | LPA1 Receptor | Antagonist | IC50: 0.98 µM (human), 0.73 µM (mouse) | [8] |

Note: Data for closely related derivatives are included to provide a broader context of the structure-activity relationships.

Inhibition of Autotaxin (ATX)

Several oleyl phosphate derivatives, particularly phosphonate analogues, have shown potent inhibitory activity against autotaxin.[6] By blocking ATX, these compounds can effectively reduce the production of LPA, thereby attenuating its downstream signaling. This makes them attractive candidates for therapeutic intervention in diseases driven by excessive LPA levels.

Signaling Pathway

The following diagram illustrates the canonical LPA signaling pathway and highlights the points of intervention for oleyl phosphate derivatives.

Caption: LPA signaling pathway and points of intervention by oleyl phosphate derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of oleyl phosphate derivatives.

Synthesis of Oleyl Phosphate

While a single, universally applicable protocol is not available, the following represents a general, multi-step procedure for the synthesis of fatty acid phosphates, which can be adapted for oleyl phosphate.

General Procedure:

-

Activation of Oleic Acid: Oleic acid is first converted to a more reactive species, such as an acyl chloride or anhydride. This can be achieved by reacting oleic acid with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) at room temperature.

-

Phosphorylation: The activated oleic acid is then reacted with a suitable phosphate source. A common method involves the use of a protected phosphoramidite, followed by oxidation. Alternatively, direct phosphorylation can be achieved using phosphoryl chloride (POCl3) in the presence of a base (e.g., pyridine or triethylamine) at low temperatures to control reactivity.

-

Deprotection and Purification: If protecting groups were used on the phosphate moiety, they are removed under appropriate conditions (e.g., acid or base hydrolysis). The crude product is then purified, typically by column chromatography on silica gel, to yield the pure oleyl phosphate.

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods will need to be optimized for the desired oleyl phosphate derivative.

Autotaxin (ATX) Activity Assay (Amplex Red Method)

This assay indirectly quantifies ATX activity by measuring the production of choline, a byproduct of the hydrolysis of lysophosphatidylcholine (LPC) by ATX.

Materials:

-

Autotaxin (ATX) enzyme

-

Lysophosphatidylcholine (LPC) substrate

-